molecular formula C16H17N3O7S2 B1668866 Cefoxitin CAS No. 35607-66-0

Cefoxitin

Cat. No. B1668866
CAS RN: 35607-66-0
M. Wt: 427.5 g/mol
InChI Key: WZOZEZRFJCJXNZ-ZBFHGGJFSA-N
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Description

Cefoxitin is a semi-synthetic, broad-spectrum antibiotic used for the treatment of serious bacterial infections . It is derived from cephamycin C, which is produced by Streptomyces lactamdurans . Cefoxitin is used to treat many kinds of bacterial infections, including severe or life-threatening forms . It is also used to prevent infection in people having certain types of surgery .


Molecular Structure Analysis

Cefoxitin is a β-lactam antibiotic derived from cephamycin C . The presence of the 7α-methoxy group in the nucleus confers upon cefoxitin a high degree of resistance to hydrolysis by β-lactamases produced by Staphylococcus aureus and certain Gram-negative aerobic and anaerobic bacteria .


Chemical Reactions Analysis

Approximately 85 percent of cefoxitin is excreted unchanged by the kidneys over a 6-hour period, resulting in high urinary concentrations . Cefoxitin passes into pleural and joint fluids and is detectable in antibacterial concentrations in bile .

Scientific Research Applications

Pharmacological Study and Alternative Antibiotic Therapy

Cefoxitin has been explored as an alternative to carbapenems for treating urinary tract infections caused by extended-spectrum-beta-lactamase-producing Escherichia coli (ESBL-EC), suggesting its potential in addressing antibiotic resistance. The need for optimizing administration modalities according to minimum inhibitory concentrations (MICs) to achieve pharmacological targets is highlighted, indicating its specific application in combating resistant infections (Guet-Revillet et al., 2014).

Surrogate Marker for Methicillin Resistance

The efficacy of cefoxitin as a surrogate marker for detecting methicillin resistance in Staphylococcus aureus has been assessed, showing that cefoxitin testing can accurately distinguish methicillin-resistant strains, underscoring its diagnostic value in clinical microbiology (Fernandes et al., 2005).

Intravenous and Intramuscular Administration in Animals

Research on the pharmacokinetics of cefoxitin after intravenous and intramuscular administration to cats reveals its effectiveness against a range of Gram-negative and some Gram-positive bacteria, as well as anaerobes including beta-lactamase producing strains, demonstrating its versatility in veterinary medicine (Albarellos et al., 2010).

Antibacterial Activity, Pharmacological Properties, and Therapeutic Use

A comprehensive review of cefoxitin's antibacterial activity, pharmacological properties, and therapeutic use underscores its broad spectrum of activity, including effectiveness against a wide variety of infections caused by both Gram-positive and Gram-negative aerobes as well as anaerobic bacteria. Its resistance to destruction by beta-lactamases makes it a valuable antibiotic in clinical settings (Brogden et al., 2012).

Surgical Prophylaxis and Resistance Detection

Studies also explore cefoxitin's role in surgical antibiotic prophylaxis and its potential in improving treatment outcomes when dosing regimens are reassessed, particularly in abdominal surgeries where resistance to common pathogens is a concern (Boisson et al., 2019). Additionally, cefoxitin's application in detecting methicillin resistance in various staphylococcal species through phenotypic methods and its comparison with molecular techniques highlight its critical role in antimicrobial stewardship and infection control (Skov et al., 2006).

Safety And Hazards

Cefoxitin may cause an allergic skin reaction . Avoid breathing dust/fume/gas/mist/vapors/spray . Contaminated work clothing should not be allowed out of the workplace . Serious adverse events attributed to cefoxitin occurred in 7 patients (17%) .

properties

IUPAC Name

(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O7S2/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22)/t14-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOZEZRFJCJXNZ-ZBFHGGJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022764
Record name Cefoxitin
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Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefoxitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015426
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Solubility

1.95e-01 g/L
Record name Cefoxitin
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Mechanism of Action

The bactericidal action of cefoxitin results from inhibition of cell wall synthesis.
Record name Cefoxitin
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Product Name

Cefoxitin

CAS RN

35607-66-0
Record name Cefoxitin
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Record name Cefoxitin [USAN:INN:BAN]
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Record name Cefoxitin
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Record name Cefoxitin
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Record name Cefoxitin
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Record name CEFOXITIN
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Record name Cefoxitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

165-167, 149.5 °C
Record name Cefoxitin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01331
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefoxitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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